Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid
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Overview
Description
Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid is a derivative of amino acids that is commonly used in peptide synthesis. The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a protective group used to shield the amino group during the synthesis of peptides. This compound is particularly valuable in the field of organic chemistry due to its stability and ease of removal under mildly basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of (2R,3S)-3-Amino-2-Methylbutanoic acid with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like nickel (Ni) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: LiAlH4, NaBH4
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block for the construction of complex peptide sequences .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .
Medicine
In medicine, this compound is used in the synthesis of therapeutic peptides that can target specific diseases. These peptides can act as inhibitors or activators of various biological pathways .
Industry
Industrially, this compound is used in the production of peptide-based materials and coatings. It is also utilized in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. Once the desired peptide sequence is synthesized, the Fmoc group is removed under mildly basic conditions, revealing the free amino group .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(2R,3S)-2-Amino-3-Hydroxy-4-Methylpentanoic acid
- Fmoc-(2R,3S)-3-Amino-2-Hydroxy-3-Phenyl-Propanoic acid
Uniqueness
Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid is unique due to its specific stereochemistry and the presence of the Fmoc protective group. This combination allows for precise control during peptide synthesis and makes it a valuable tool in the development of complex peptide structures .
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid |
InChI |
InChI=1S/C20H21NO4/c1-12(19(22)23)13(2)21-20(24)25-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,13+/m1/s1 |
InChI Key |
XUIBECOXWZXNSY-OLZOCXBDSA-N |
Isomeric SMILES |
C[C@H]([C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Canonical SMILES |
CC(C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Origin of Product |
United States |
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